molecular formula C10H19NO2 B13314369 Methyl 2-(1-amino-3-methylcyclohexyl)acetate

Methyl 2-(1-amino-3-methylcyclohexyl)acetate

Cat. No.: B13314369
M. Wt: 185.26 g/mol
InChI Key: QGOFLRZQMXYIEA-UHFFFAOYSA-N
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Description

Methyl 2-(1-amino-3-methylcyclohexyl)acetate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an amino group and a methyl group attached to the cyclohexane ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-amino-3-methylcyclohexyl)acetate typically involves the esterification of 2-(1-amino-3-methylcyclohexyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(1-amino-3-methylcyclohexyl)acetic acid+methanolacid catalystMethyl 2-(1-amino-3-methylcyclohexyl)acetate+water\text{2-(1-amino-3-methylcyclohexyl)acetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(1-amino-3-methylcyclohexyl)acetic acid+methanolacid catalyst​Methyl 2-(1-amino-3-methylcyclohexyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-3-methylcyclohexyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Methyl 2-(1-amino-3-methylcyclohexyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-3-methylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-amino-2-methylcyclohexyl)acetate
  • Methyl 2-(1-amino-4-methylcyclohexyl)acetate
  • Methyl 2-(1-amino-5-methylcyclohexyl)acetate

Uniqueness

Methyl 2-(1-amino-3-methylcyclohexyl)acetate is unique due to the specific position of the amino and methyl groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with enzymes and receptors, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2-(1-amino-3-methylcyclohexyl)acetate

InChI

InChI=1S/C10H19NO2/c1-8-4-3-5-10(11,6-8)7-9(12)13-2/h8H,3-7,11H2,1-2H3

InChI Key

QGOFLRZQMXYIEA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CC(=O)OC)N

Origin of Product

United States

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